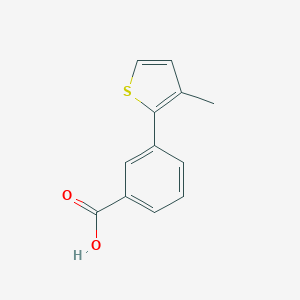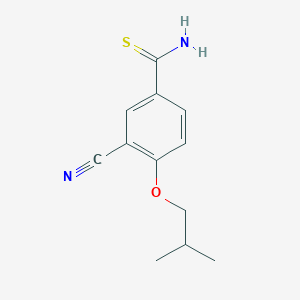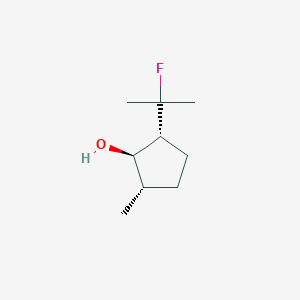
2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine, also known as MBTME, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medical research. MBTME is a benzothiazole derivative that has shown promising results in various studies related to neuroscience and cancer research.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine is not fully understood. However, it is believed that this compound exerts its neuroprotective and anticancer effects through its ability to modulate various signaling pathways in the cell. This compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. Additionally, this compound has been shown to inhibit the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase dopamine and serotonin levels in the brain, leading to an increase in cognitive function and memory retention. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has several advantages for lab experiments. It is a readily available compound that can be synthesized in large quantities. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of this compound is that its exact mechanism of action is not fully understood, and further research is needed to elucidate its full potential.
Direcciones Futuras
There are several future directions for 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential use of this compound as an adjuvant therapy for cancer treatment. Moreover, research is needed to elucidate the exact mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential applications in medical research. Its neuroprotective and anticancer effects make it a valuable tool for studying various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine can be synthesized through a multistep process involving the reaction of 2-mercaptobenzothiazole with 2-bromoethanol in the presence of a base. The resulting intermediate product is then treated with sodium hydride and methyl iodide to yield the final product, this compound. The synthesis of this compound has been thoroughly studied and optimized, making it a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been extensively studied for its potential applications in medical research. One of the major areas of interest is its use in neuroscience research. This compound has been shown to have neuroprotective effects and can prevent neuronal cell death in various models of neurodegenerative diseases. Additionally, this compound has been shown to enhance cognitive function and memory retention in animal models.
Another area of research where this compound has shown promise is cancer research. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
| 178486-27-6 | |
Fórmula molecular |
C10H12N2OS |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
2-(2-methoxy-1,3-benzothiazol-6-yl)ethanamine |
InChI |
InChI=1S/C10H12N2OS/c1-13-10-12-8-3-2-7(4-5-11)6-9(8)14-10/h2-3,6H,4-5,11H2,1H3 |
Clave InChI |
WTYVBLZNKUNKLW-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(S1)C=C(C=C2)CCN |
SMILES canónico |
COC1=NC2=C(S1)C=C(C=C2)CCN |
Sinónimos |
6-Benzothiazoleethanamine,2-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)
![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)








